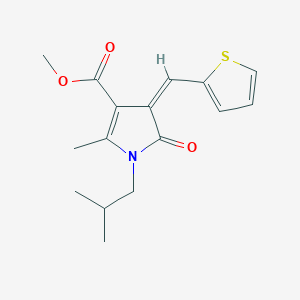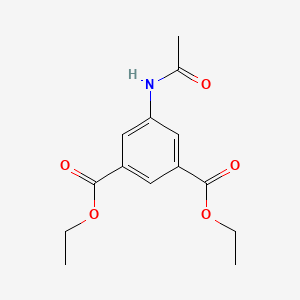![molecular formula C28H26N2O5 B4847913 propyl 4-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B4847913.png)
propyl 4-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate
Overview
Description
Propyl 4-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate, also known as QNZ-46, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. QNZ-46 is a small molecule inhibitor of NF-κB, a transcription factor that plays a crucial role in regulating the immune response and inflammation. In
Mechanism of Action
Propyl 4-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate inhibits the activity of NF-κB, a transcription factor that plays a crucial role in regulating the immune response and inflammation. NF-κB is activated in response to various stimuli, such as cytokines, growth factors, and microbial products. Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences to regulate the expression of target genes. By inhibiting the activity of NF-κB, propyl 4-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate reduces the expression of pro-inflammatory cytokines and other genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
propyl 4-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate has been shown to have a wide range of biochemical and physiological effects. In cancer cells, propyl 4-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate induces apoptosis and inhibits cell proliferation. In animal models of inflammatory diseases, propyl 4-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate reduces inflammation and improves disease symptoms. propyl 4-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate has also been shown to inhibit the replication of several viruses, suggesting its potential as an antiviral agent. In addition, propyl 4-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate has been shown to reduce oxidative stress and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
Propyl 4-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. propyl 4-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate has been extensively studied and its mechanism of action is well understood. However, there are also some limitations to using propyl 4-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate in lab experiments. propyl 4-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate is not a specific inhibitor of NF-κB and can also inhibit other transcription factors. In addition, propyl 4-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate has poor solubility in water, which can limit its use in certain experiments.
Future Directions
For the study of propyl 4-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate include the development of more specific inhibitors of NF-κB, exploration of propyl 4-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate as a potential therapeutic agent, and the development of new synthesis methods.
Scientific Research Applications
Propyl 4-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and viral infections. propyl 4-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. In addition, propyl 4-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. propyl 4-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate has also been shown to inhibit the replication of several viruses, including HIV, hepatitis B, and hepatitis C.
properties
IUPAC Name |
propyl 4-[[2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O5/c1-4-15-35-28(32)18-9-11-19(12-10-18)29-27(31)23-17-25(30-24-8-6-5-7-21(23)24)22-14-13-20(33-2)16-26(22)34-3/h5-14,16-17H,4,15H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLXJDKLULZEBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 4-({[2-(2,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}amino)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(dimethylamino)ethyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4847832.png)
![4-[({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4847840.png)
![ethyl {4-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B4847850.png)
![5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4847854.png)

![N-cyclopropyl-N'-[1-(2,4-dimethylphenyl)ethyl]thiourea](/img/structure/B4847869.png)
![3-cyclohexyl-N-{2-[(diphenylacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4847888.png)
![methyl 3-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4847890.png)
![1-[(2-methylcyclopentyl)oxy]-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B4847893.png)

![5-(4-methylphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4847906.png)
![1-[(cyanomethyl)thio]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4847914.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4847922.png)
![2-(2,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4847934.png)